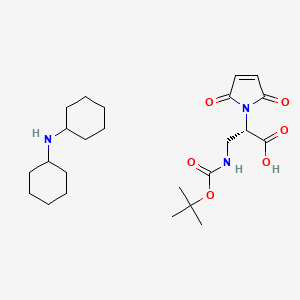

Mal-Dap(Boc) DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

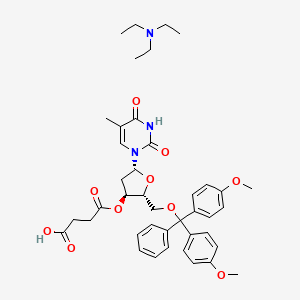

Description

Mal-Dap(Boc) DCHA is a chemical compound with the formula C12H16N2O6*C12H23N . It is used as a building block for conjugation with thiol groups . After the removal of the Boc protecting group and conjugation with the mercaptane function, the free methylamino side chain will open the maleimide ring under aqueous conditions .

Synthesis Analysis

The synthesis of Mal-Dap(Boc) DCHA involves several steps, including the removal of the Boc protecting group and conjugation with the mercaptane function . The synthesis method is reported to have a good yield and the intermediate is easy to purify .Molecular Structure Analysis

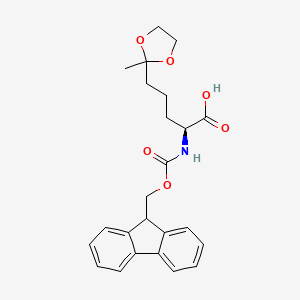

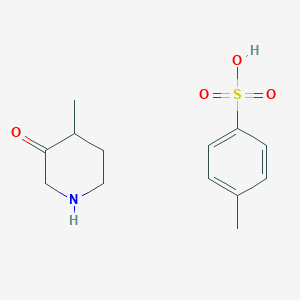

The molecular formula of Mal-Dap(Boc) DCHA is C24H39N3O6 . It has a molecular weight of 465.6 g/mol .Chemical Reactions Analysis

The key chemical reaction involving Mal-Dap(Boc) DCHA is the conjugation with thiol groups . This reaction is reversible but becomes completely stable in the open ring structure . This property is particularly important in the formation of conjugates with high-value components, like in antibody-drug conjugation (ADC) .Physical And Chemical Properties Analysis

Mal-Dap(Boc) DCHA is a white crystalline powder . It has a melting point of 150 - 164 °C . The optical rotation is [a]D20 = -37 to -43 º (C=1 in MeOH) .Mechanism of Action

Mode of Action

The compound possesses two key functionalities: a maleimide group and a Boc (tert-butyloxycarbonyl) protected amine. The maleimide group readily reacts with thiol groups on antibodies or other biomolecules through a Michael addition reaction. This linkage forms a stable covalent bond between the drug linker and the carrier. After removal of the Boc protecting group and conjugation with the mercaptane function, the free methylamino side chain will open the maleimide ring under aqueous conditions .

Result of Action

The result of the action of Mal-Dap(Boc) DCHA is the formation of stable conjugates due to Dap neighboring-group assistance . This strategy is widely used by Seagen Inc. and others . The conjugation reaction between thiol and maleimide is reversible, but it turns completely stable in the open ring structure . This becomes particularly important in the formation of conjugates with high-value components, like in antibody-drug conjugation (ADC) .

Action Environment

The action of Mal-Dap(Boc) DCHA is influenced by environmental factors such as pH. The Boc group can be selectively removed under acidic conditions, revealing a free amine on the Dap unit. This allows further conjugation with another molecule or manipulation of the linker properties. The stability of the conjugates formed by Mal-Dap(Boc) DCHA is also influenced by the aqueous environment .

Future Directions

Mal-Dap(Boc) DCHA is a valuable tool in the development of antibody-drug conjugates (ADCs). Its ability to form stable conjugates with thiol groups makes it particularly useful in this field. Future research and development will likely continue to explore its potential in this and other applications.

Relevant Papers The paper “Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates” discusses the use of Mal-Dap(Boc) DCHA in the formation of stable conjugates for ADCs .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTETYNCMWWFHNB-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-dap(boc) dcha | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)

![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)

![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)